molecular formula C11H9F3O B13672558 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13672558
M. Wt: 214.18 g/mol
InChI Key: UELLYZSLWLKFCM-UHFFFAOYSA-N
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Description

1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound characterized by the presence of three fluorine atoms and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the fluorination of a suitable precursor. One common method involves the reaction of a benzoannulene derivative with a fluorinating agent such as trifluoromethyl hypofluorite under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the preparation of the benzoannulene core, followed by selective fluorination and subsequent purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoannulene derivatives.

Scientific Research Applications

1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets through its fluorine atoms and tetrahydrobenzoannulene core. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The compound may also interact with specific enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol: A similar compound with a hydroxyl group instead of fluorine atoms.
  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another fluorinated compound with a different core structure.

Uniqueness: 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1,3,4-trifluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H9F3O/c12-7-5-8(13)11(14)10-6(7)3-1-2-4-9(10)15/h5H,1-4H2

InChI Key

UELLYZSLWLKFCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC(=C2F)F)F

Origin of Product

United States

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